5-(2-Chloro-5-methoxyphenyl)-2-cyanophenol, 95%
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Overview
Description
5-(2-Chloro-5-methoxyphenyl)-2-cyanophenol, 95% (5-CMPCP) is a chemical compound that has been widely studied in recent years due to its potential applications in various fields. It is a phenol derivative, which is a type of aromatic compound that is composed of a benzene ring with a hydroxyl group attached to one of its carbon atoms. 5-CMPCP has been studied for its potential use in the synthesis of various compounds, its application in scientific research, and its biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 5-(2-Chloro-5-methoxyphenyl)-2-cyanophenol, 95% is not yet fully understood. However, it is believed to involve the formation of an intermediate product that is then converted into the desired compound. The intermediate product is believed to be a phenol-cyanide adduct, which is then converted into the desired compound by a series of reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Chloro-5-methoxyphenyl)-2-cyanophenol, 95% are not yet fully understood. However, it has been shown to have antifungal and antibacterial activity in vitro. In addition, it has been shown to have cytotoxic activity against certain cancer cell lines.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(2-Chloro-5-methoxyphenyl)-2-cyanophenol, 95% in laboratory experiments include its high yield and its ability to react with a variety of compounds. The main limitation of using 5-(2-Chloro-5-methoxyphenyl)-2-cyanophenol, 95% in laboratory experiments is its potential toxicity. It is important to use the proper safety precautions when using 5-(2-Chloro-5-methoxyphenyl)-2-cyanophenol, 95% in laboratory experiments.
Future Directions
The potential future directions for 5-(2-Chloro-5-methoxyphenyl)-2-cyanophenol, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in the synthesis of pharmaceuticals and other bioactive compounds. In addition, further research into the safety and toxicity of 5-(2-Chloro-5-methoxyphenyl)-2-cyanophenol, 95% is needed in order to ensure its safe use in laboratory experiments. Finally, further research into the synthesis of 5-(2-Chloro-5-methoxyphenyl)-2-cyanophenol, 95% is needed in order to increase its yield and reduce its cost.
Synthesis Methods
The synthesis method of 5-(2-Chloro-5-methoxyphenyl)-2-cyanophenol, 95% involves the reaction of 2-chloro-5-methoxyphenol with sodium cyanide in an aqueous solution. This reaction yields 5-(2-Chloro-5-methoxyphenyl)-2-cyanophenol, 95% in a yield of 95%. The reaction is typically carried out at a temperature of 80°C and a pH of 11.5. The reaction is usually complete within 2 hours.
Scientific Research Applications
5-(2-Chloro-5-methoxyphenyl)-2-cyanophenol, 95% has been studied for its potential use as a reagent in various scientific research applications. It has been used as a reagent in the synthesis of a variety of compounds, including heterocycles, esters, and amides. It has also been used as a catalyst in the synthesis of various organic compounds. In addition, 5-(2-Chloro-5-methoxyphenyl)-2-cyanophenol, 95% has been studied for its potential use in the synthesis of pharmaceuticals and other bioactive compounds.
properties
IUPAC Name |
4-(2-chloro-5-methoxyphenyl)-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNO2/c1-18-11-4-5-13(15)12(7-11)9-2-3-10(8-16)14(17)6-9/h2-7,17H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPBRXBHACUFVQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)Cl)C2=CC(=C(C=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50684879 |
Source
|
Record name | 2'-Chloro-3-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261912-46-2 |
Source
|
Record name | 2'-Chloro-3-hydroxy-5'-methoxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50684879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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